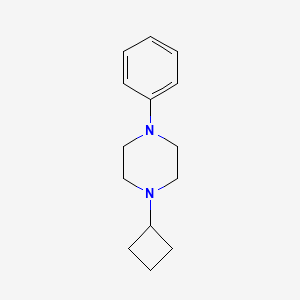

1-Cyclobutyl-4-phenylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-5-13(6-3-1)15-9-11-16(12-10-15)14-7-4-8-14/h1-3,5-6,14H,4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBIUPDHPUVLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442760 | |

| Record name | 1-CYCLOBUTYL-4-PHENYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835916-78-4 | |

| Record name | 1-CYCLOBUTYL-4-PHENYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Cyclobutyl-4-phenylpiperazine chemical properties

This is an in-depth technical guide for 1-Cyclobutyl-4-phenylpiperazine , a specialized N-substituted piperazine derivative. This document is structured for researchers and medicinal chemists, focusing on synthesis, physicochemical properties, and pharmacological relevance.

Chemical Identity & Core Properties

1-Cyclobutyl-4-phenylpiperazine is a heterobicyclic compound featuring a central piperazine ring substituted at the N1 position with a cyclobutyl group and at the N4 position with a phenyl ring. It serves as a lipophilic building block in medicinal chemistry, particularly in the optimization of CNS-active ligands where the cyclobutyl moiety provides metabolic stability and steric bulk compared to linear alkyl chains.

| Property | Data |

| CAS Number | 835916-78-4 |

| IUPAC Name | 1-Cyclobutyl-4-phenylpiperazine |

| Molecular Formula | C₁₄H₂₀N₂ |

| Molecular Weight | 216.32 g/mol |

| SMILES | C1CC(C1)N2CCN(CC2)c3ccccc3 |

| InChI Key | Derived:[1][2][3] [Structure-Dependent] |

| Physical State | Viscous oil or low-melting solid (Free base); White solid (HCl salt) |

| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water (Free base) |

| pKa (Calc.) | ~8.5 (Piperazine N1) |

| LogP (Calc.) | ~3.2 (High lipophilicity due to cyclobutyl/phenyl) |

Synthesis & Manufacturing Protocols

The most robust and scalable synthesis involves the Reductive Amination of 1-phenylpiperazine with cyclobutanone. This method avoids the over-alkylation issues common with direct alkylation (e.g., using bromocyclobutane).

Method A: Reductive Amination (Recommended)

This protocol ensures mono-alkylation at the secondary amine of the phenylpiperazine.

Reagents:

-

Substrate: 1-Phenylpiperazine (1.0 eq)

-

Carbonyl Source: Cyclobutanone (1.2 eq)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 eq) or NaCNBH₃

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Catalyst: Acetic Acid (AcOH, 1.0 eq) – Critical for iminium ion formation

Step-by-Step Protocol:

-

Imine Formation: In a dry round-bottom flask under inert atmosphere (

), dissolve 1-phenylpiperazine in DCE ( -

Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the secondary amine.

-

Quench: Quench the reaction with saturated aqueous

solution. Stir vigorously for 20 minutes until gas evolution ceases. -

Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous

. -

Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel; Hexane:EtOAc gradient) or recrystallize as the hydrochloride salt by treating the ethereal solution with HCl/dioxane.

Synthetic Pathway Diagram

The following diagram illustrates the reductive amination mechanism and workflow.

Caption: One-pot reductive amination pathway using STAB to selectively alkylate the N1 nitrogen.

Pharmacological Profile & Applications

While 1-Cyclobutyl-4-phenylpiperazine is often used as an intermediate, its structural class (N-arylpiperazines) is pharmacologically privileged. It acts as a "designer" scaffold in the development of ligands for monoamine receptors.

Mechanism of Action (SAR Inference)

-

Serotonin (5-HT) Modulation: The phenylpiperazine moiety is a classic pharmacophore for 5-HT receptors (e.g., 5-HT1A, 5-HT2A). The addition of the cyclobutyl group at N1 typically increases affinity for 5-HT1A receptors by filling a hydrophobic pocket in the receptor's orthosteric binding site.

-

Lipophilicity & BBB Penetration: The cyclobutyl group (C4) is significantly more lipophilic than a methyl or ethyl group, enhancing Blood-Brain Barrier (BBB) permeability. This makes it a valuable motif for CNS drug discovery.

-

Metabolic Stability: Unlike linear alkyl chains (n-butyl), the cyclobutyl ring is more resistant to oxidative metabolism (P450-mediated dealkylation), potentially extending the half-life of the parent drug.

Key Applications

-

Fragment-Based Drug Design: Used as a core scaffold to synthesize antagonists for Histamine H3 receptors (e.g., as seen in Bioorg. Med. Chem. Lett. studies on piperazinyl-pyridazinones).

-

Research Chemical: Investigated for potential psychoactive properties similar to other substituted phenylpiperazines (e.g., mCPP, TFMPP), though specific binding data for the cyclobutyl variant is often proprietary to pharmaceutical libraries.

Analytical Characterization

To validate the identity of synthesized 1-Cyclobutyl-4-phenylpiperazine, the following analytical signatures are expected.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | Cyclobutyl: Multiplets at |

| LC-MS (ESI+) | [M+H]⁺ Peak: 217.2 m/z. Fragmentation often shows loss of the cyclobutyl ring or cleavage of the piperazine. |

| GC-MS | Sharp single peak. Mass spectrum dominated by molecular ion ( |

Safety & Handling (SDS Summary)

Hazard Classification: Class 6.1 (Toxic) / Class 8 (Corrosive - if free base).

-

Acute Toxicity: Like 1-phenylpiperazine, this compound is likely toxic if swallowed or absorbed through the skin.

-

Skin/Eye: The free base is a strong amine and can cause chemical burns or severe irritation.

-

Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine is sensitive to CO₂ (carbamate formation) and oxidation over time.

Emergency Response Logic

Caption: Immediate response protocol for exposure to alkyl-phenylpiperazines.[4]

References

-

Chemical Identity: PubChem. 1-Phenylpiperazine (Parent Scaffold) & Derivatives. National Library of Medicine. Link

-

Synthesis Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Pharmacological Context: Hudkins, R. L., et al. "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]... H3 receptor inverse agonist." Bioorganic & Medicinal Chemistry Letters, 2014, 24(5), 1303-1306. Link

-

Market/CAS Verification: ChemicalBook / MolBase Listings for CAS 835916-78-4. Link

Sources

1-Cyclobutyl-4-phenylpiperazine CAS number 835916-78-4

An In-Depth Technical Guide to 1-Cyclobutyl-4-phenylpiperazine (CAS 835916-78-4)

Executive Summary

The phenylpiperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful therapeutic agents.[1][2] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties allows for precise modulation of biological activity.[1] This guide focuses on a specific, yet under-characterized derivative, 1-Cyclobutyl-4-phenylpiperazine (CAS: 835916-78-4). While extensive public data on this exact molecule is limited, its structural components—the well-established phenylpiperazine core and a cyclobutyl moiety—allow for a robust, experience-driven analysis of its synthetic routes, characterization methodologies, and, most importantly, its potential within drug discovery. This document serves as a technical resource for researchers and drug development professionals, providing not just protocols, but the scientific rationale required to confidently engage with this promising chemical entity.

The Phenylpiperazine Core: A Privileged Scaffold in Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. When one of these nitrogens is attached to a phenyl group, the resulting N-phenylpiperazine moiety becomes a versatile template for interacting with a multitude of biological targets.[3] Its nitrogen atoms serve as key synthetic handles, enabling fine-tuning of properties like solubility, lipophilicity, and basicity (pKa), which are critical for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[1]

This scaffold is a key component in drugs targeting:

-

Central Nervous System (CNS) Disorders: Found in numerous antipsychotic, antidepressant, and anxiolytic agents due to its ability to modulate dopaminergic and serotonergic receptors.[3][4]

-

Oncology: Serves as a core fragment in various kinase inhibitors, including those targeting EGFR.[5][6]

-

Other Therapeutic Areas: Its utility extends to antihistamines, antianginal, and antiviral medications.[3]

The subject of this guide, 1-Cyclobutyl-4-phenylpiperazine, appends a cyclobutyl group to this core. From a medicinal chemistry perspective, this addition is a deliberate design choice intended to probe structure-activity relationships (SAR), enhance metabolic stability, or optimize ligand-receptor interactions by introducing a specific steric and lipophilic profile.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research.

Chemical Structure

The structure consists of a central piperazine ring, N1-substituted with a phenyl group and N4-substituted with a cyclobutyl group.

Caption: Chemical structure of 1-Cyclobutyl-4-phenylpiperazine.

Core Data Summary

All quantitative data is summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 835916-78-4 | [7] |

| Molecular Formula | C₁₄H₂₀N₂ | Calculated |

| Molecular Weight | 216.32 g/mol | Calculated |

| IUPAC Name | 1-cyclobutyl-4-phenylpiperazine | Generated |

| Parent Compound (1-Phenylpiperazine) Boiling Point | ~286 °C | |

| Parent Compound (1-Phenylpiperazine) Density | ~1.062 g/mL at 25 °C |

Synthesis and Manufacturing Strategies

The synthesis of N,N'-disubstituted piperazines can be approached from multiple angles. The choice of strategy depends on starting material availability, desired scale, and cost-effectiveness. The two most logical and industrially relevant pathways are the Buchwald-Hartwig amination and sequential N-alkylation/arylation.

Caption: Key synthetic pathways to 1-Cyclobutyl-4-phenylpiperazine.

Protocol 1: Pd-Catalyzed Buchwald-Hartwig N-Arylation

This is the preferred modern approach, offering high efficiency and broad functional group tolerance.[8][9] The core principle is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.

Causality: The choice of a palladium catalyst combined with a sterically bulky phosphine ligand (like RuPhos or XPhos) is critical. The ligand facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle, while the strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it an active nucleophile.

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%). Purge the vessel with an inert gas (Argon or Nitrogen). Rationale: The catalytic species is oxygen-sensitive.

-

Reagent Addition: Add sodium tert-butoxide (1.4 equivalents), 1-cyclobutylpiperazine (1.2 equivalents), and the aryl halide (e.g., bromobenzene, 1.0 equivalent).

-

Solvent: Add a dry, aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS until the aryl halide is consumed.

-

Work-up: Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate.

-

Purification: Concentrate the crude product and purify via flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This classical method is robust and often cost-effective, particularly if 1-phenylpiperazine is a readily available starting material. It involves forming an iminium ion intermediate between the piperazine and cyclobutanone, which is then reduced in situ.

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is milder and more selective than other hydrides like sodium borohydride, reducing the iminium ion much faster than the ketone, which prevents side reactions and allows for a one-pot procedure.

Step-by-Step Methodology:

-

Reagent Solution: In a round-bottom flask, dissolve 1-phenylpiperazine (1.0 equivalent) and cyclobutanone (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acid Catalyst (Optional): Add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the mixture. Rationale: The reaction is often exothermic; slow addition controls the temperature.

-

Reaction: Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction & Drying: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over sodium sulfate.

-

Purification: Concentrate the crude product and purify via flash column chromatography.

Analytical Characterization and Validation

Rigorous analytical confirmation is non-negotiable for ensuring the identity, purity, and quality of a synthesized compound.

| Technique | Expected Outcome / Key Signatures |

| ¹H NMR | - Multiplets in the aromatic region (~6.8-7.3 ppm) for the phenyl group. - Broad signals for the piperazine ring protons (~2.6-3.2 ppm). - A distinct set of multiplets for the cyclobutyl ring protons (~1.6-2.2 ppm). |

| ¹³C NMR | - Aromatic carbons (~115-152 ppm). - Piperazine carbons (~45-55 ppm). - Cyclobutyl carbons, including a methine and two methylene signals (~15-35 ppm). |

| LC-MS (ESI+) | - A high-purity peak on the chromatogram. - A prominent ion in the mass spectrum corresponding to [M+H]⁺ at m/z 217.17. |

| HPLC | - A single major peak with purity >95% (ideally >98%) when monitored at a suitable UV wavelength (e.g., 254 nm). |

Hypothesized Pharmacological Profile and Therapeutic Potential

While direct biological data for 1-cyclobutyl-4-phenylpiperazine is not widely published, an evidence-based hypothesis can be constructed by examining its structural class. The phenylpiperazine core is a powerful pharmacophore for CNS targets.[10][11]

Primary Target Area: CNS Receptor Modulation

Many phenylpiperazine derivatives exhibit high affinity for serotonin (5-HT) and dopamine (D₂) receptors.[4] For instance, compounds with this core often act as 5-HT₁ₐ receptor agonists or partial agonists, a mechanism associated with anxiolytic and antidepressant effects.[4][11] Others show antagonistic properties at 5-HT₃ₐ or D₂ receptors, which is relevant for antipsychotic and antiemetic therapies.[12]

Plausible Mechanism of Action: 1-Cyclobutyl-4-phenylpiperazine is a strong candidate for modulating monoaminergic neurotransmission. The cyclobutyl group will influence receptor affinity and selectivity by interacting with specific hydrophobic pockets within the receptor's binding site.

Caption: Potential modulation of a serotonergic synapse by the compound.

Experimental Validation Workflow

A logical, self-validating workflow to test this hypothesis would be:

-

In Vitro Receptor Binding Assays: Screen the compound against a panel of CNS targets, including various 5-HT and dopamine receptor subtypes. This experiment will provide quantitative affinity data (Ki values) and establish a primary target profile.

-

Functional Assays: For high-affinity targets, perform functional assays (e.g., cAMP measurement for G-protein coupled receptors) to determine if the compound acts as an agonist, antagonist, or inverse agonist.[11]

-

In Vivo Behavioral Models: Based on the in vitro profile, select appropriate animal models. For a 5-HT₁ₐ agonist profile, an elevated plus-maze (anxiety) or forced swim test (depression) would be logical next steps.[4]

-

ADME/Tox Profiling: Concurrently, assess metabolic stability in liver microsomes and conduct preliminary cytotoxicity studies to ensure the compound has a viable therapeutic window.

Conclusion and Future Directions

1-Cyclobutyl-4-phenylpiperazine stands as a well-defined chemical entity built upon a scaffold of proven therapeutic value. Its synthesis is achievable through robust, scalable chemical methods like the Buchwald-Hartwig amination and reductive amination. While its specific biological activity requires empirical validation, its structure strongly suggests a high potential for modulating CNS targets, particularly serotonergic and dopaminergic pathways.

The immediate future for this compound lies in systematic pharmacological evaluation. The workflows described herein—from initial receptor binding to in vivo behavioral studies—provide a clear and logical path forward for any research team aiming to unlock the therapeutic potential of this promising molecule. The insights gained will not only define the future of 1-cyclobutyl-4-phenylpiperazine but also contribute to the broader understanding of the structure-activity relationships that govern the prolific phenylpiperazine class.

References

-

de Oliveira, F. F., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. Available at: [Link]

-

Chem-Impex. (n.d.). 1-Phenylpiperazine. Chem-Impex. Available at: [Link]

-

He, Z., et al. (2019). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research. Available at: [Link]

-

Aichem. (n.d.). phenylpiperazine - CAS号查询. Aichem. Available at: [Link]

-

PubChem. (n.d.). 1-Phenylpiperazine. PubChem. Available at: [Link]

- Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Google Patents.

-

Chem-Impex. (n.d.). 4-Fenilpiperidina. Chem-Impex. Available at: [Link]

-

Wikipedia. (n.d.). Phenylpiperazine. Wikipedia. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. National Center for Biotechnology Information. Available at: [Link]

-

Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). Piperazine, 1-nitroso-4-phenyl-. PubChem. Available at: [Link]

-

Molecules. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2016). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]

-

ResearchGate. (2015). Phenylpiperazine derivatives: A patent review (2006 - Present). ResearchGate. Available at: [Link]

-

Ohno, Y., et al. (1993). Agonist activity of a novel compound, 1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenyl piperazine (BP-554), at central 5-HT1A receptors. General Pharmacology. Available at: [Link]

-

Li, X., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

PubChem. (n.d.). 1-Cyclobutyl-4-methylcyclohexane. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. (2018). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2019). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

-

Organic-Chemistry.org. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. molcore.com [molcore.com]

- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

- 10. chemimpex.com [chemimpex.com]

- 11. Agonist activity of a novel compound, 1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenyl piperazine (BP-554), at central 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1-Cyclobutyl-4-phenylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of the novel compound 1-Cyclobutyl-4-phenylpiperazine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and detailed data from its core structural components—1-phenylpiperazine and the cyclobutyl moiety—to project its properties. This guide outlines a robust, detailed protocol for its synthesis via N-alkylation, followed by a comprehensive workflow for its structural elucidation and characterization using modern analytical techniques. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and evaluation of novel phenylpiperazine derivatives.

Introduction: The Phenylpiperazine Scaffold in Drug Discovery

The phenylpiperazine moiety is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1][2] Its rigid, yet conformationally mobile, piperazine ring, coupled with the aromatic phenyl group, allows for diverse interactions with various biological targets. Phenylpiperazine derivatives have shown a wide range of pharmacological activities, including effects on the central nervous system, where they can act as ligands for serotonin and dopamine receptors.[3][4] The introduction of various substituents on the second nitrogen of the piperazine ring is a common strategy to modulate the pharmacological profile, influencing potency, selectivity, and pharmacokinetic properties. This guide focuses on the theoretical and practical aspects of one such derivative: 1-Cyclobutyl-4-phenylpiperazine.

Predicted Physicochemical Properties of 1-Cyclobutyl-4-phenylpiperazine

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for development as a therapeutic agent. Based on the known properties of 1-phenylpiperazine and the influence of an N-cyclobutyl substituent, we can predict the following characteristics for 1-Cyclobutyl-4-phenylpiperazine.

| Property | Predicted Value | Rationale and Comparative Analysis |

| Molecular Formula | C₁₄H₂₀N₂ | Addition of a C₄H₇ group to the C₁₀H₁₃N₂ of 1-phenylpiperazine. |

| Molecular Weight | 216.32 g/mol | Calculated based on the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low melting solid | 1-Phenylpiperazine is a clear to yellow liquid.[1][3] The addition of the cyclobutyl group may increase the melting point slightly. |

| Melting Point | Estimated 25-40 °C | 1-Phenylpiperazine has a melting point of 18.8 °C.[1][3] The increased molecular weight and altered crystal packing due to the cyclobutyl group would likely raise the melting point. |

| Boiling Point | Estimated >290 °C | The boiling point of 1-phenylpiperazine is approximately 286 °C.[1][5] The addition of the cyclobutyl group will increase the molecular weight and van der Waals forces, leading to a higher boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, dichloromethane) | 1-Phenylpiperazine is insoluble in water and soluble in organic solvents.[1] The hydrophobic cyclobutyl group will further decrease aqueous solubility. |

| pKa (of the piperazine nitrogen) | Estimated 7.5 - 8.5 | The pKa of the secondary amine in 1-phenylpiperazine is a key determinant of its basicity. The electron-donating nature of the alkyl cyclobutyl group is expected to slightly increase the basicity compared to the unsubstituted nitrogen. |

Synthesis of 1-Cyclobutyl-4-phenylpiperazine: A Detailed Experimental Protocol

The most direct and logical synthetic route to 1-Cyclobutyl-4-phenylpiperazine is the N-alkylation of 1-phenylpiperazine with a suitable cyclobutyl electrophile, such as cyclobutyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the piperazine acts as the nucleophile.

Reaction Scheme

Caption: Synthetic scheme for 1-Cyclobutyl-4-phenylpiperazine.

Step-by-Step Methodology

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

-

1-Phenylpiperazine (≥98% purity)

-

Cyclobutyl bromide (≥97% purity)

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-phenylpiperazine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirred suspension, add cyclobutyl bromide (1.1 equivalents) dropwise at room temperature.[6] The bromine atom in cyclobutyl bromide acts as a good leaving group, facilitating the nucleophilic attack by the secondary amine of 1-phenylpiperazine.[7]

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material (1-phenylpiperazine) and the appearance of a new, less polar product spot.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any remaining acidic impurities and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 1-Cyclobutyl-4-phenylpiperazine will likely contain unreacted starting materials and potentially some side products. Purification by column chromatography on silica gel is recommended. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the desired product. The fractions containing the pure product (as determined by TLC) are then combined and the solvent is removed under reduced pressure to yield the purified 1-Cyclobutyl-4-phenylpiperazine.

Characterization and Structural Elucidation Workflow

A battery of analytical techniques is essential to unequivocally confirm the structure and purity of the synthesized 1-Cyclobutyl-4-phenylpiperazine.[8][9][10]

Caption: Workflow for the characterization of 1-Cyclobutyl-4-phenylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[11]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl, piperazine, and cyclobutyl groups.

-

Phenyl Protons: A multiplet in the aromatic region (δ 6.8-7.3 ppm), integrating to 5 protons.

-

Piperazine Protons: Two sets of multiplets, each integrating to 4 protons, corresponding to the two non-equivalent sets of methylene groups in the piperazine ring. The protons on the carbons adjacent to the phenyl group will be shifted downfield compared to those adjacent to the cyclobutyl-substituted nitrogen.

-

Cyclobutyl Protons: A set of multiplets in the aliphatic region (δ 1.5-2.5 ppm), with a total integration of 7 protons (one methine and three methylene groups). The methine proton attached to the nitrogen will be the most downfield of the cyclobutyl signals.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Phenyl Carbons: Signals in the aromatic region (δ 115-150 ppm).

-

Piperazine Carbons: Two signals in the aliphatic region (δ 45-60 ppm).

-

Cyclobutyl Carbons: Signals in the aliphatic region (δ 20-60 ppm), with the carbon attached to the nitrogen being the most downfield.

-

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.

-

Expected Molecular Ion Peak (M⁺): A prominent peak at m/z = 216, corresponding to the molecular weight of 1-Cyclobutyl-4-phenylpiperazine.

-

Key Fragmentation Patterns: Fragmentation is likely to occur at the benzylic position and via cleavage of the cyclobutyl ring, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C-N Stretching: Bands in the region of 1200-1000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Safety Considerations

While specific toxicity data for 1-Cyclobutyl-4-phenylpiperazine is not available, it should be handled with the same precautions as other phenylpiperazine derivatives. 1-Phenylpiperazine is known to be toxic if swallowed and in contact with skin, and it can cause severe skin burns and eye damage.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

1-Cyclobutyl-4-phenylpiperazine represents a novel derivative of a well-established pharmacophore. This technical guide provides a comprehensive, albeit predictive, overview of its physical and chemical characteristics. The detailed synthetic protocol and characterization workflow outlined herein offer a clear and scientifically grounded pathway for its preparation and structural confirmation. This information is intended to empower researchers and drug development professionals to explore the potential of this and other novel phenylpiperazine derivatives in their quest for new therapeutic agents.

References

-

Loba Chemie. (n.d.). 1-PHENYLPIPERAZINE. Retrieved from [Link]

-

Wikipedia. (2023, December 15). Phenylpiperazine. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

-

DergiPark. (n.d.). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine, 1-phenyl-. Retrieved from [Link]

-

The Royal Society. (n.d.). Characterising new chemical compounds & measuring results. Retrieved from [Link]

-

YouTube. (2024, June 28). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A).... Retrieved from [Link]

- Google Patents. (n.d.). Preparation of n-substituted piperazines.

- Google Patents. (n.d.). Process for the N-monoalkylation of piperazine.

- Google Patents. (n.d.). Purification of piperazine.

-

PubMed. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing n-alkyl-piperazines.

-

ACS Publications. (2018, October 26). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. Retrieved from [Link]

-

ResearchGate. (2005, August 6). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]

-

ResearchGate. (2007, August 7). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Characterization of Organic Compounds. Retrieved from [Link]

-

Office of Scientific and Technical Information. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

PubMed. (2014). Methods for characterization of organic compounds in atmospheric aerosol particles. Retrieved from [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

ResearchGate. (2007, August 5). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Retrieved from [Link]

-

Nanotechnology Perceptions. (2024). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Retrieved from [Link]

-

ACS Publications. (n.d.). Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. Retrieved from [Link]

-

ResearchGate. (2007, August 7). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Retrieved from [Link]

-

ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

-

MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

-

Nanotechnology Perceptions. (2024). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Retrieved from [Link]

-

Filo. (2025, October 23). Cyclobutane reacts with bromine to give bromocyclobutane, but bicyclobutane reacts with bromine to give 1,3-dibromocyclobutane. Retrieved from [Link]

-

Chegg. (2018, July 24). Solved 8.20 Cyclobutane reacts with bromine to give. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. 92-54-6 CAS | 1-PHENYLPIPERAZINE | Laboratory Chemicals | Article No. 5237K [lobachemie.com]

- 6. benchchem.com [benchchem.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Cyclobutyl-4-phenylpiperazine mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Cyclobutyl-4-phenylpiperazine

Authored by: A Senior Application Scientist

Foreword: The following guide provides a comprehensive framework for understanding the potential mechanism of action of the novel compound, 1-Cyclobutyl-4-phenylpiperazine. As of the latest literature review, specific experimental data for this exact molecule is not publicly available. Therefore, this document synthesizes established principles from the broader class of 1-substituted-4-phenylpiperazine derivatives to construct a scientifically rigorous and predictive analysis. The methodologies and potential signaling pathways described herein are based on extensive research into structurally analogous compounds and represent the standard for characterizing such molecules in the field of drug discovery.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The 4-phenylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a variety of aminergic G protein-coupled receptors (GPCRs).[1] This structural motif is central to numerous centrally active therapeutic agents. The versatility of the phenylpiperazine core allows for fine-tuning of receptor affinity and selectivity through chemical modifications, particularly at the N1 position of the piperazine ring. These modifications can dramatically alter the pharmacological profile, yielding compounds that can act as agonists, antagonists, partial agonists, or inverse agonists at their target receptors.[2]

The introduction of a cyclobutyl group at the N1 position, as in 1-Cyclobutyl-4-phenylpiperazine, suggests a compound designed to probe specific steric and conformational requirements of the ligand binding pockets of its target receptors. Based on the extensive literature for related analogs, the primary targets for this compound are hypothesized to be within the serotonin (5-HT) and dopamine (D) receptor families.

Predicted Molecular Targets and Receptor Binding Profile

Based on structure-activity relationship (SAR) studies of analogous compounds, 1-Cyclobutyl-4-phenylpiperazine is predicted to exhibit affinity for several key aminergic GPCRs. The primary candidates for interaction include:

-

Serotonin Receptors:

-

5-HT1A Receptors: Phenylpiperazines frequently display high affinity for this receptor subtype.[2][3] The nature of the N1 substituent is a critical determinant of functional activity, which can range from agonism to antagonism.

-

5-HT2A and 5-HT2C Receptors: These receptors are also common targets for this chemical class.[2] Antagonism at these receptors is a hallmark of several atypical antipsychotic medications.

-

5-HT7 Receptors: Certain arylpiperazine derivatives have been identified as potent ligands for the 5-HT7 receptor, influencing cAMP signaling.[4]

-

-

Dopamine Receptors:

-

Sigma Receptors (σ1 and σ2): While not GPCRs, sigma receptors are another important target class for phenylpiperazine derivatives, which can mimic the 2-phenylaminoethane moiety recognized by these receptors.[7]

The following table summarizes the predicted receptor binding affinities (as Ki values) for 1-Cyclobutyl-4-phenylpiperazine, extrapolated from data on structurally related compounds.

| Receptor Subtype | Predicted Affinity (Ki, nM) | Rationale for Prediction |

| 5-HT1A | 1 - 50 | High affinity is a common feature of N-substituted phenylpiperazines.[3] |

| D2 | 10 - 200 | Phenylpiperazines are known D2 receptor ligands; affinity is modulated by the N1-substituent.[6] |

| D3 | 5 - 100 | Often shows higher affinity for D3 over D2, a feature sought in modern CNS drug design.[1] |

| D4 | 20 - 500 | Affinity for D4 is variable but present in many analogs.[5] |

| 5-HT2A | 20 - 300 | A common secondary target for this scaffold.[3] |

| σ1 | 5 - 150 | The phenylpiperazine structure can effectively bind to sigma receptors.[7] |

Postulated Downstream Signaling Pathways

The functional consequences of 1-Cyclobutyl-4-phenylpiperazine binding to its putative receptor targets are dictated by the downstream signaling cascades coupled to these receptors.

Gαi/o-Coupled Pathways (e.g., 5-HT1A, D2/D3/D4 Receptors)

Should the compound act as an agonist at these receptors, it would be expected to:

-

Promote the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

The activated Gαi/o subunit would then inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The free Gβγ dimer can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.

Conversely, as an antagonist , it would block the effects of endogenous ligands (e.g., serotonin, dopamine), preventing the inhibition of adenylyl cyclase and the activation of GIRK channels.

Gαq/11-Coupled Pathways (e.g., 5-HT2A/2C Receptors)

If 1-Cyclobutyl-4-phenylpiperazine acts as an antagonist at these receptors, which is common for this scaffold, it would block serotonin-induced activation of the following cascade:

-

Activation of Phospholipase C (PLC).

-

Cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 mobilizes intracellular calcium (Ca2+) from the endoplasmic reticulum.

-

DAG activates Protein Kinase C (PKC).

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of 1-Cyclobutyl-4-phenylpiperazine, a tiered experimental approach is required.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for a panel of relevant receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT1A) or from native tissue sources (e.g., rat brain cortex).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (1-Cyclobutyl-4-phenylpiperazine).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: [35S]GTPγS Functional Assay

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of the compound at Gi/o-coupled receptors.

Methodology:

-

Assay Components: The assay buffer will contain GDP, [35S]GTPγS (a non-hydrolyzable GTP analog), and the same receptor membrane preparation used in the binding assays.

-

Agonist Mode: Add increasing concentrations of 1-Cyclobutyl-4-phenylpiperazine to the assay mixture and incubate. Agonist binding activates the G protein, which then binds [35S]GTPγS.

-

Antagonist Mode: Pre-incubate the membranes with increasing concentrations of 1-Cyclobutyl-4-phenylpiperazine. Then, add a known agonist at its EC50 concentration. An antagonist will inhibit the agonist-stimulated binding of [35S]GTPγS.

-

Termination and Detection: The assay is terminated by rapid filtration, similar to the binding assay. The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis:

-

Agonism: Plot [35S]GTPγS binding against compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

-

Antagonism: Plot the inhibition of agonist-stimulated binding against the antagonist concentration to determine the IC50, which can be used to calculate the Kb (functional antagonist constant).

-

Conclusion and Future Directions

The theoretical framework presented in this guide provides a robust starting point for the investigation of 1-Cyclobutyl-4-phenylpiperazine. Based on the well-documented pharmacology of the 4-phenylpiperazine scaffold, this compound is predicted to be a potent ligand for serotonin and dopamine receptors. Its primary mechanism of action is likely to involve the modulation of Gαi/o and/or Gαq/11-coupled signaling pathways.

The definitive elucidation of its mechanism requires the application of the experimental protocols detailed above. These assays will not only confirm its molecular targets but also precisely define its functional activity as an agonist, antagonist, or inverse agonist, thereby paving the way for understanding its potential therapeutic applications.

References

-

ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Available at: [Link].

-

PubMed. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Available at: [Link].

-

MDPI. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Available at: [Link].

-

PubMed. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Available at: [Link].

- Google Patents. CN103980229A - Preparation method of N-phenyl piperazine.

-

PMC - NIH. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Available at: [Link].

-

PubMed. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing. Available at: [Link].

-

PubMed Central. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Available at: [Link].

-

PMC - NIH. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Available at: [Link].

-

PubChem. 1-Phenylpiperazine | C10H14N2 | CID 7096. Available at: [Link].

-

Pharmacompass. 4-phenylpiperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link].

- Google Patents. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

-

PubMed. trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: Mixed Dopamine D(2)/D(4) Receptor Antagonists as Potential Antipsychotic Agents. Available at: [Link].

-

PubMed. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Available at: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 1-Cyclobutyl-4-phenylpiperazine

Topic: Pharmacology of 1-Cyclobutyl-4-phenylpiperazine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Cyclobutyl-4-phenylpiperazine (CAS: 835916-78-4) is a synthetic N-substituted phenylpiperazine derivative. While less characterized in open literature than its benzyl (BZP) or methyl (mCPP) analogues, it represents a specific structural probe within the arylpiperazine class of serotonin receptor ligands. This guide synthesizes its chemical identity, synthetic pathways, and predicted pharmacological profile based on the established Structure-Activity Relationships (SAR) of the N-alkyl-arylpiperazine scaffold. It serves as a foundational reference for researchers investigating this moiety as a serotonergic modulator or sigma receptor ligand.

Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Data |

| IUPAC Name | 1-Cyclobutyl-4-phenylpiperazine |

| CAS Number | 835916-78-4 |

| Molecular Formula | |

| Molecular Weight | 216.32 g/mol |

| Structure Description | A piperazine ring N-substituted with a phenyl group at position 1 and a cyclobutyl group at position 4.[1][2][3][4][5][6][7] |

| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |

| Solubility | Insoluble in water; soluble in DCM, Methanol, DMSO. Forms salts (HCl, fumarate) for aqueous solubility. |

Synthesis & Preparation

The most robust route for synthesizing 1-Cyclobutyl-4-phenylpiperazine avoids direct alkylation with cyclobutyl halides due to poor reactivity and elimination side reactions. Instead, reductive amination is the industry-standard protocol.

Synthetic Pathway (Reductive Amination)

The reaction utilizes 1-phenylpiperazine and cyclobutanone as starting materials, with sodium triacetoxyborohydride (STAB) as the selective reducing agent.

Figure 1: Reductive amination pathway. The weak acid catalysis (AcOH) promotes iminium ion formation, which is rapidly reduced by STAB.

Detailed Experimental Protocol

Reagents:

-

1-Phenylpiperazine (1.0 eq)

-

Cyclobutanone (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, 0.1 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolution: Dissolve 10 mmol of 1-phenylpiperazine in 50 mL of anhydrous DCM under an inert atmosphere (

). -

Activation: Add 12 mmol of cyclobutanone and 1 mmol of acetic acid. Stir for 30 minutes at room temperature to facilitate imine equilibrium.

-

Reduction: Add 15 mmol of STAB in three portions over 15 minutes. (Caution: Mild exotherm).

-

Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.

-

Work-up: Quench with saturated

solution (30 mL). Extract the aqueous layer with DCM ( -

Purification: Dry combined organics over

, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM). -

Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether dropwise to precipitate the hydrochloride salt.

Pharmacodynamics (SAR-Based Analysis)

Note: Direct binding data for the specific cyclobutyl analog is sparse in public databases. The following profile is derived from high-confidence SAR data of the N-alkyl-4-phenylpiperazine class.

Primary Target: 5-HT1A Receptor

N-substituted phenylpiperazines are the archetypal scaffold for 5-HT1A receptor ligands .

-

Mechanism: The basic nitrogen of the piperazine forms a salt bridge with Asp116 (TM3) of the receptor. The phenyl ring engages in

- -

Effect of Cyclobutyl Group: SAR studies indicate that N-alkyl substitution (ethyl, propyl, cyclohexyl) generally increases affinity for 5-HT1A compared to the unsubstituted amine. The cyclobutyl group, being lipophilic and sterically bulky (similar to isopropyl), is predicted to occupy the hydrophobic pocket near TM7, likely conferring nanomolar affinity (

< 50 nM) . -

Functional Activity: Depending on the specific conformational constraints, this class acts as partial agonists or antagonists . The lack of electron-withdrawing groups on the phenyl ring (unsubstituted) usually favors partial agonism.

Secondary Targets

-

Sigma Receptors (

): Bulky hydrophobic N-substituents (like cyclobutyl) on piperazines are a classic pharmacophore for Sigma receptors. High affinity is expected. -

5-HT2A Receptor: Likely acts as a weak antagonist.

-

Monoamine Transporters (SERT/DAT/NET): Unlike 1-phenylpiperazine (which releases monoamines), N-substitution typically abolishes releasing activity and shifts the profile toward weak reuptake inhibition.

Signaling Pathway (5-HT1A Agonism)

Upon binding, if the compound acts as an agonist, it activates the

Figure 2: Putative signaling cascade via 5-HT1A. Agonism leads to inhibition of Adenylyl Cyclase and hyperpolarization via GIRK channels.

Pharmacokinetics (ADME)

-

Absorption: High lipophilicity (LogP ~3) suggests rapid absorption across the blood-brain barrier (BBB).

-

Metabolism:

-

Phase I: Aromatic hydroxylation at the para-position of the phenyl ring (forming a 4-OH metabolite).

-

N-Dealkylation: Oxidative cleavage of the cyclobutyl group to yield the active metabolite 1-phenylpiperazine (1-PP) .

-

-

Excretion: Likely renal excretion of glucuronidated metabolites.

Experimental Validation Protocols

To verify the pharmacological profile, the following assays are recommended:

Radioligand Binding Assay (5-HT1A)[7]

-

Source Tissue: Rat hippocampal membranes or CHO cells expressing h5-HT1A.

-

Radioligand:

-8-OH-DPAT (0.5 nM). -

Non-specific Binding: Defined by 10

Serotonin (5-HT). -

Method: Incubate membranes with radioligand and varying concentrations (

to

Functional Assay (GTP S Binding)

-

Purpose: Determine if the compound is an agonist or antagonist.

-

Method: Measure the stimulation of

-GTP-

Agonist: Increases binding (blocked by WAY-100635).

-

Antagonist: No effect alone; blocks 8-OH-DPAT induced binding.

-

References

-

Glennon, R. A., et al. (1988). "Binding of substituted phenylpiperazines to 5-HT1A serotonin receptors: Structure-affinity relationships."[1][4][6] Journal of Medicinal Chemistry.

-

Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A and 5-HT2 receptor affinity of some 1-phenylpiperazine derivatives with bulky N4-substituents." Archiv der Pharmazie.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

PubChem Database. (2024). "Compound Summary: 1-Phenylpiperazine." National Library of Medicine.

-

Sigma-Aldrich. (2024). "1-(Cyclopropylcarbonyl)piperazine and related piperazine derivatives."

Sources

- 1. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jneurosci.org [jneurosci.org]

- 4. Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Phenylpiperazine Scaffold in CNS Drug Discovery: From Rational Design to Multimodal Biological Profiling

Introduction: The Privileged Scaffold Status

The phenylpiperazine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While historically significant in the development of atypical antipsychotics (e.g., Aripiprazole) and antidepressants (e.g., Trazodone), novel derivatives are currently driving a renaissance in multi-target drug design (MTDD).

The core value of this scaffold lies in its biphasic pharmacophore :

-

The Protonated Tail: The basic nitrogen of the piperazine ring (physiological pH) mimics the ethylamine side chain of biogenic amines (serotonin, dopamine), forming a crucial ionic bond with the conserved Aspartate residue in Transmembrane Domain III (TM3) of aminergic GPCRs.

-

The Aromatic Head: The N-phenyl ring engages in

-

This guide details the biological characterization of novel phenylpiperazine derivatives, moving from rational SAR (Structure-Activity Relationship) design to rigorous in vitro and in vivo validation.[1]

Rational Design & Structure-Activity Relationship (SAR)

To design novel derivatives with superior biological activity, one must manipulate the three critical zones of the scaffold. The following diagram illustrates the modular logic used to tune selectivity between 5-HT

Visualization: The Modular Pharmacophore

Caption: Modular SAR logic for tuning receptor selectivity and pharmacokinetic properties in phenylpiperazine derivatives.

Key SAR Causality

-

Ortho-Substitution (Zone 1): Introducing an electron-withdrawing group (F, Cl) or an electron-donating group (OMe) at the ortho position of the phenyl ring forces the aryl group into a specific conformation relative to the piperazine ring. This "twisted" conformation is often required to fit the narrow hydrophobic pocket of the 5-HT

receptor, enhancing affinity over -

Linker Length (Zone 3): A propylene linker (

) is generally optimal for balanced 5-HT/Dopamine activity. Extending to butyl (

In Vitro Pharmacodynamics: Determining Affinity and Efficacy

Biological activity is not a single metric; it is the composite of Affinity (how tightly it binds) and Efficacy (what it does once bound).

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the Equilibrium Dissociation Constant (

| Step | Action | Technical Rationale (Scientific Integrity) |

| 1. Membrane Prep | Homogenize CHO-K1 cells expressing h5-HT | Removes cytosolic proteases that could degrade the receptor or ligand. |

| 2. Incubation | Incubate membranes (20 | 0.5 nM is chosen because it is typically near the |

| 3. Equilibrium | Incubate at 25°C for 60 minutes. | Sufficient time must be allowed for the system to reach equilibrium; premature termination leads to inaccurate |

| 4. Filtration | Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI. | PEI (Polyethyleneimine) reduces non-specific binding of the positively charged radioligand to the glass fiber filter. |

| 5. Analysis | Count radioactivity (CPM). Calculate |

Protocol B: Functional [ S]GTP S Binding Assay (Efficacy)

Objective: Distinguish between Full Agonists, Partial Agonists, and Antagonists.

Mechanism: Phenylpiperazines targeting 5-HT

-

Agonist: Increases [

S]GTP -

Partial Agonist: Increases binding (20-50%) but antagonizes the full agonist.

-

Antagonist: No increase in binding; inhibits serotonin-induced binding.

ADME Profiling: The Blood-Brain Barrier (BBB)

For CNS-active phenylpiperazines, biological activity is irrelevant if the molecule cannot cross the BBB.

Protocol C: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This high-throughput, non-cell-based assay predicts passive transport.[2][3]

-

Donor Plate: Dissolve compound in PBS (pH 7.4) and add to the bottom plate.

-

Membrane: Coat a PVDF filter with porcine brain lipid extract (20 mg/mL in dodecane). This mimics the lipid composition of the BBB better than generic hexadecane membranes.

-

Acceptor Plate: Add PBS to the top plate.

-

Incubation: Sandwich plates and incubate for 18 hours at room temperature (humidity controlled).

-

Quantification: Measure UV absorbance in both wells. Calculate Effective Permeability (

).[3]

Mechanism of Action: 5-HT Signaling Pathway

Understanding the downstream effects of these derivatives is crucial for predicting therapeutic outcomes (e.g., anxiolysis vs. depression).

Visualization: G-Protein Signaling Cascade

Caption: Signal transduction pathway for 5-HT1A agonists. Note the bifurcation of G-protein subunits leading to dual inhibitory signals.

Emerging Therapeutic Applications: Oncology

While primarily CNS agents, novel phenylpiperazine derivatives are showing potent antiproliferative activity in oncology.

-

Mechanism: DNA Intercalation and Topoisomerase II Inhibition.[5]

-

Rationale: The planar tricyclic systems often attached to the phenylpiperazine tail (e.g., in novel hybrid molecules) can slide between DNA base pairs. The protonated piperazine nitrogen stabilizes this complex via electrostatic interaction with the phosphate backbone.

-

Key Finding: Recent studies indicate that specific derivatives induce apoptosis in MCF-7 (breast cancer) lines with

values < 10

References

-

Modularity of the Phenylpiperazine Scaffold

-

Anticancer Potential [5][8][9][10][11]

- Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.

- Source: MDPI (2024).

-

URL:[Link]

-

Blood-Brain Barrier Protocols

-

Receptor Binding Methodology

-

Multi-Target Ligand Design

Sources

- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. iomcworld.org [iomcworld.org]

- 4. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Receptor Binding Profile of 1-Cyclobutyl-4-phenylpiperazine (BP-897)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the receptor binding profile of 1-Cyclobutyl-4-phenylpiperazine, a compound also known as BP-897. Esteemed for its high affinity and selectivity for the dopamine D3 receptor, BP-897 has been a focal point in the development of therapeutics for neuropsychiatric disorders, including substance use disorder. This document delves into the nuanced pharmacodynamics of BP-897, presenting its binding affinities across a spectrum of dopaminergic, serotonergic, and adrenergic receptors. Furthermore, it explores the ongoing scientific discourse surrounding its functional activity, presenting evidence for both partial agonist and antagonist properties. Detailed, field-proven experimental protocols for receptor binding and functional assays are provided to ensure methodological rigor and reproducibility. The guide also examines the structure-activity relationships that govern the interaction of BP-897 and related phenylpiperazine analogs with their molecular targets, offering insights into the rational design of future novel ligands.

Introduction: The Significance of 1-Cyclobutyl-4-phenylpiperazine (BP-897)

1-Cyclobutyl-4-phenylpiperazine, widely recognized in scientific literature as BP-897, is a synthetic ligand that has garnered significant attention for its potent and selective interaction with the dopamine D3 receptor.[1][2] The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is implicated in cognitive and emotional functions, making it a compelling target for the treatment of various central nervous system disorders. The unique pharmacological profile of BP-897, characterized by its high affinity for the D3 receptor over the closely related D2 subtype, has positioned it as a valuable tool for elucidating the physiological roles of the D3 receptor and as a lead compound in drug discovery programs.[2] This guide aims to provide a detailed exploration of the molecular pharmacology of BP-897, offering a critical synthesis of its receptor binding characteristics, functional activity, and the experimental methodologies used for its characterization.

Receptor Binding Profile of BP-897

The defining characteristic of BP-897 is its high affinity and selectivity for the dopamine D3 receptor. However, a comprehensive understanding of its pharmacological effects necessitates an examination of its interactions with a broader range of neuroreceptors.

Dopamine Receptor Subtypes

BP-897 exhibits a strong preference for the dopamine D3 receptor. Radioligand binding assays have consistently demonstrated its high affinity for this receptor subtype, with reported inhibition constant (Ki) values typically in the low nanomolar range.[1][2] This high affinity is coupled with a significant selectivity over the dopamine D2 receptor, with reported selectivity ratios ranging from 70- to over 100-fold.[2] This D3 versus D2 selectivity is a critical attribute, as the therapeutic targeting of D3 receptors while minimizing D2 receptor-mediated side effects (such as extrapyramidal symptoms) is a key objective in the development of novel antipsychotics and treatments for substance abuse.

Serotonin and Adrenergic Receptors

Beyond the dopaminergic system, BP-897 also interacts with other monoamine receptors, albeit with lower affinity. It displays a moderate affinity for the serotonin 5-HT1A receptor, as well as for α1- and α2-adrenergic receptors.[2] These off-target interactions, while less potent than its binding to the D3 receptor, may contribute to its overall pharmacological profile and should be considered in the interpretation of in vivo studies.

Table 1: Receptor Binding Affinities (Ki) of 1-Cyclobutyl-4-phenylpiperazine (BP-897)

| Receptor | Ki (nM) | Cell Line | Radioligand | Reference |

| Dopamine D3 | 0.92 | CHO | [125I]Iodosulpride | [2] |

| Dopamine D2 | ~64 | CHO | [125I]Iodosulpride | [2] |

| Serotonin 5-HT1A | 84 | - | - | [2] |

| Adrenergic α1 | 60 | - | - | [2] |

| Adrenergic α2 | 83 | - | - | [2] |

Note: Experimental conditions can vary between studies, leading to slight differences in reported Ki values. The data presented here are representative values from the literature.

Functional Activity: A Tale of Duality

The functional activity of BP-897 at the dopamine D3 receptor has been a subject of considerable investigation and some debate. Depending on the experimental system and the specific functional assay employed, it has been characterized as both a partial agonist and an antagonist.

-

Partial Agonist Activity: In some cellular systems, such as NG108-15 cells expressing the human dopamine D3 receptor, BP-897 has been shown to decrease forskolin-stimulated cAMP levels, a hallmark of Gi/o-coupled receptor agonism.[2]

-

Antagonist Activity: Conversely, in other cell lines like Chinese Hamster Ovary (CHO) cells, BP-897 has been reported to lack intrinsic agonist activity and to potently block the effects of dopamine agonists in GTPγS binding assays and agonist-induced acidification rate measurements.[2] In vivo microdialysis studies have also shown that BP-897 can act as an antagonist.

This apparent discrepancy highlights the concept of functional selectivity or "biased agonism," where a ligand can stabilize different receptor conformations, leading to the engagement of distinct downstream signaling pathways. The cellular context, including the expression levels of receptors and signaling proteins, can significantly influence the observed functional outcome.

Structure-Activity Relationship (SAR) Insights

The chemical structure of BP-897, a phenylpiperazine derivative, is central to its pharmacological properties. The key structural features contributing to its high affinity and selectivity for the D3 receptor include:

-

The Phenylpiperazine Moiety: This core scaffold is a common feature in many dopaminergic and serotonergic ligands. The nature and position of substituents on the phenyl ring can dramatically influence receptor affinity and selectivity.

-

The Butyl Linker: The four-carbon chain connecting the piperazine ring to the terminal aromatic group is considered optimal for high-affinity D3 receptor binding in this chemical series.

-

The Cyclobutyl Group: The N-cyclobutyl substituent on the piperazine ring is a distinguishing feature of BP-897. While extensive SAR studies on the specific impact of the cyclobutyl group are not widely published, it is understood that the nature of the N-substituent on the piperazine ring plays a crucial role in modulating affinity and selectivity for dopamine receptor subtypes. This group likely occupies a hydrophobic pocket within the receptor binding site, contributing to the overall binding affinity. The size and conformation of this alkyl group are critical determinants of receptor interaction.

Caption: Key pharmacophoric elements of 1-Cyclobutyl-4-phenylpiperazine (BP-897).

Synthesis of 1-Cyclobutyl-4-phenylpiperazine

While a specific, detailed, and publicly available synthesis protocol for 1-Cyclobutyl-4-phenylpiperazine (BP-897) is not readily found in the primary literature, a general synthetic approach for N-substituted phenylpiperazines can be outlined. A common method involves the nucleophilic substitution of a suitable piperazine with an appropriate alkylating or acylating agent. A plausible synthetic route could involve the reaction of 1-phenylpiperazine with a cyclobutyl-containing electrophile, such as cyclobutyl bromide or cyclobutanone via reductive amination.

A general representation of the synthesis is as follows:

Caption: A generalized synthetic scheme for 1-Cyclobutyl-4-phenylpiperazine.

Experimental Protocols

To ensure the integrity and reproducibility of research findings, the following detailed protocols for key in vitro assays are provided. These protocols are based on established methodologies in the field of receptor pharmacology.

Radioligand Binding Assay for Dopamine D3 Receptor